molecular formula C9H15NO B189835 (3-Furan-2-yl-1-methyl-propyl)-methyl-amine CAS No. 1593-37-9

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine

Cat. No. B189835
CAS RN: 1593-37-9
M. Wt: 153.22 g/mol
InChI Key: WWFXMPUDFGFLSQ-UHFFFAOYSA-N
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Description

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine, also known as 3-FMP, is a versatile organic compound with a wide range of applications in the field of organic synthesis. It is a colorless liquid at room temperature, and is a useful precursor for the synthesis of a variety of organic compounds. It is also used as a reagent in the synthesis of a variety of drugs, including antifungals, antivirals, and antibiotics. 3-FMP is a versatile compound with many potential applications in the scientific and medical fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine can be achieved through a series of reactions starting from commercially available starting materials.

Starting Materials
Furan, 1-Methyl-2-bromopropane, Methylamine

Reaction
Step 1: Furan is reacted with sodium hydride in THF to form furan sodium salt., Step 2: 1-Methyl-2-bromopropane is added to the reaction mixture obtained from step 1 and heated to reflux. This results in the alkylation of furan with 1-methyl-2-bromopropane to form (3-Furan-2-yl-1-methyl-propyl) furan., Step 3: (3-Furan-2-yl-1-methyl-propyl) furan is then reacted with methylamine in the presence of sodium hydride to form (3-Furan-2-yl-1-methyl-propyl)-methyl-amine., Step 4: The product is purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs, polymers, and dyes. It has also been used in the synthesis of a variety of natural products, such as terpenes, steroids, and alkaloids. In addition, (3-Furan-2-yl-1-methyl-propyl)-methyl-amine has been used in the synthesis of a variety of polymeric materials, such as polyurethanes and polyesters.

Mechanism Of Action

The mechanism of action of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is not yet fully understood. However, it is believed that the compound reacts with other molecules to form a variety of intermediates, which then undergo further transformations to form the desired product. This process is known as aldol condensation, and is responsible for the synthesis of a variety of organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine are not yet fully understood. However, it has been shown to have some antifungal and antiviral activity. In addition, it has been shown to have some anti-inflammatory and anti-bacterial activity.

Advantages And Limitations For Lab Experiments

The main advantage of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is its versatility, as it can be used in the synthesis of a variety of organic compounds. It is also relatively easy to synthesize and is relatively inexpensive. However, the compound is highly toxic and should be handled with care. In addition, the compound is not very stable and should be stored in an inert atmosphere.

Future Directions

The potential applications of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine are still being explored. Some potential future directions include the development of new synthetic methods for the synthesis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, the development of new uses for the compound, and the exploration of its potential as a therapeutic agent. Additionally, further research into the biochemical and physiological effects of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine could lead to the development of new drugs and treatments.

properties

IUPAC Name

4-(furan-2-yl)-N-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFXMPUDFGFLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378162
Record name (3-Furan-2-yl-1-methyl-propyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine

CAS RN

1593-37-9
Record name (3-Furan-2-yl-1-methyl-propyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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